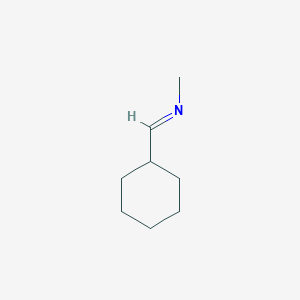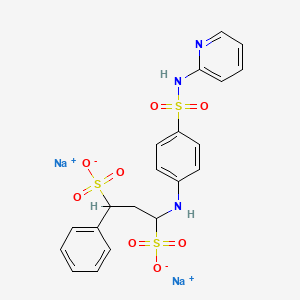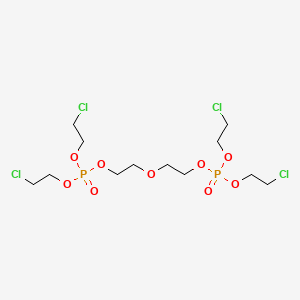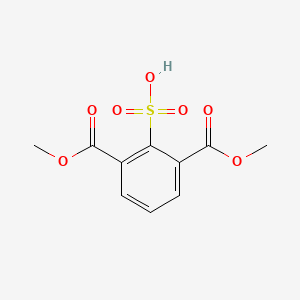![molecular formula C12H19NO3S B14648568 1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol CAS No. 53936-81-5](/img/structure/B14648568.png)
1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol typically involves multiple steps, starting from readily available precursors. The process may include:
Thioether Formation: The addition of the methylsulfanyl group through a thiol-ene reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted ethers or thioethers.
Applications De Recherche Scientifique
1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds, while the ethoxy and methylsulfanyl groups can participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways.
Comparaison Avec Des Composés Similaires
- 1-Amino-3-{4-[2-(methylthio)ethoxy]phenoxy}propan-2-ol
- 1-Amino-3-{4-[2-(ethylsulfanyl)ethoxy]phenoxy}propan-2-ol
- 1-Amino-3-{4-[2-(methylsulfanyl)propoxy]phenoxy}propan-2-ol
Uniqueness: 1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group, in particular, can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
53936-81-5 |
|---|---|
Formule moléculaire |
C12H19NO3S |
Poids moléculaire |
257.35 g/mol |
Nom IUPAC |
1-amino-3-[4-(2-methylsulfanylethoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H19NO3S/c1-17-7-6-15-11-2-4-12(5-3-11)16-9-10(14)8-13/h2-5,10,14H,6-9,13H2,1H3 |
Clé InChI |
XEQXXSQHKJPTFI-UHFFFAOYSA-N |
SMILES canonique |
CSCCOC1=CC=C(C=C1)OCC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


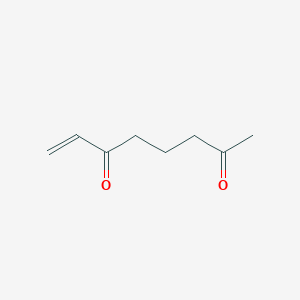
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)
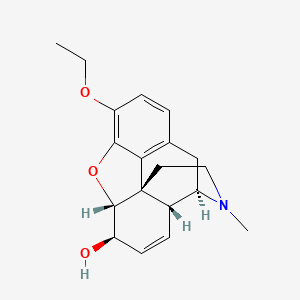
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)
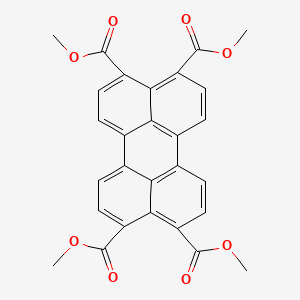

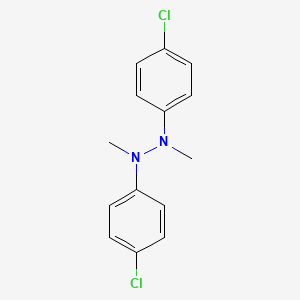

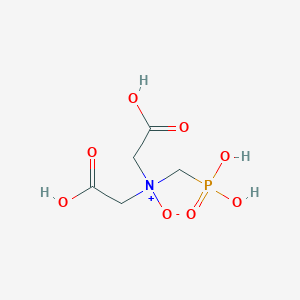
![tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate](/img/structure/B14648538.png)
